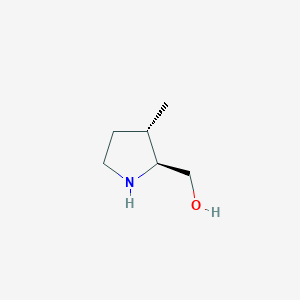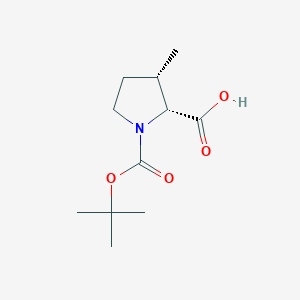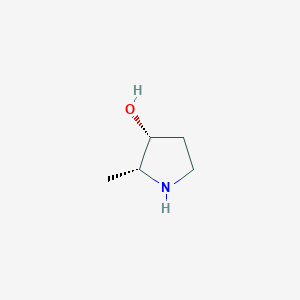![molecular formula C6H12N2 B8192115 (3R,4R)-1-Azabicyclo[2.2.1]heptan-3-amine](/img/structure/B8192115.png)
(3R,4R)-1-Azabicyclo[2.2.1]heptan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-1-Azabicyclo[221]heptan-3-amine is a bicyclic amine compound featuring a nitrogen atom within its bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-1-Azabicyclo[2.2.1]heptan-3-amine typically involves the construction of the bicyclic scaffold through enantioselective methods. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow chemistry techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (3R,4R)-1-Azabicyclo[2.2.1]heptan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the oxidation of aromatic amines using water radical cations can lead to the formation of quaternary ammonium cations . This process occurs under ambient conditions and does not require traditional chemical catalysts or oxidants.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, water radical cations, and various oxidizing agents. Reaction conditions often involve mild temperatures and pressures to ensure the stability of the bicyclic structure.
Major Products Formed: The major products formed from the reactions of this compound include quaternary ammonium cations, oxygenated bicyclic compounds, and other functionalized derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Applications De Recherche Scientifique
(3R,4R)-1-Azabicyclo[2.2.1]heptan-3-amine has a wide range of scientific research applications. In medicinal chemistry, it serves as a key intermediate in the synthesis of various drugs and bioactive compounds . Its unique bicyclic structure makes it an attractive scaffold for drug discovery and development. Additionally, this compound is used in materials science for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of (3R,4R)-1-Azabicyclo[2.2.1]heptan-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (3R,4R)-1-Azabicyclo[2.2.1]heptan-3-amine include 2-Azabicyclo[3.2.1]octane and 3-Azabicyclo[3.1.1]heptane . These compounds share a bicyclic structure with a nitrogen atom, but differ in the size and arrangement of their rings.
Uniqueness: The uniqueness of (3R,4R)-1-Azabicyclo[221]heptan-3-amine lies in its specific bicyclic configuration, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
(3R,4R)-1-azabicyclo[2.2.1]heptan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c7-6-4-8-2-1-5(6)3-8/h5-6H,1-4,7H2/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEPFDKCZQKGBT-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1C(C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@@H]1[C@H](C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B8192034.png)




![6-Benzyl-2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid methyl ester](/img/structure/B8192058.png)






![endo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride](/img/structure/B8192112.png)
![(1S,3R,4R)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride](/img/structure/B8192123.png)
